Nonaprenol
Overview
Description
Nonaprenol, also known as 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, is a polyprenol compound with the molecular formula C45H74O. It is a long-chain isoprenoid alcohol that belongs to the class of polyprenols and dolichols. This compound is characterized by its nine isoprene units, which contribute to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonaprenol can be synthesized through the chemical phosphorylation of polyprenols. The process involves the dephosphorylation of undecaprenyl diphosphate, which is a crucial step in the synthesis of undecaprenyl phosphate. This method utilizes ion-exchange chromatography and high-performance liquid chromatography (HPLC) to separate the polyprenyl phosphate fractions and the polyprenyl diphosphate fractions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the extraction and purification of polyprenols from natural sources such as plants. The extraction process involves the use of solvents to isolate the polyprenols, followed by purification steps to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Nonaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield polyprenyl phosphates, while reduction reactions can produce various isoprenoid derivatives .
Scientific Research Applications
Nonaprenol has a wide range of scientific research applications across various fields:
Mechanism of Action
The mechanism of action of nonaprenol involves its interaction with specific molecular targets and pathways. This compound is known to participate in the biosynthesis of glycoproteins by serving as a lipid carrier for the transfer of sugar moieties. This process is crucial for the proper functioning of cellular membranes and protein glycosylation .
Comparison with Similar Compounds
Nonaprenol can be compared with other similar compounds, such as solanesol and decaprenol:
Solanesol: Solanesol is a this compound that is structurally similar to this compound but differs in its stereochemistry.
Decaprenol: Decaprenol is another polyprenol with ten isoprene units.
This compound’s uniqueness lies in its specific structure and the number of isoprene units, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLNGZPBSKHHQ-HUIBRQQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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